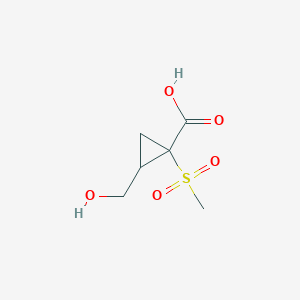

2-(Hydroxymethyl)-1-methanesulfonylcyclopropane-1-carboxylic acid

Description

Properties

Molecular Formula |

C6H10O5S |

|---|---|

Molecular Weight |

194.21 g/mol |

IUPAC Name |

2-(hydroxymethyl)-1-methylsulfonylcyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C6H10O5S/c1-12(10,11)6(5(8)9)2-4(6)3-7/h4,7H,2-3H2,1H3,(H,8,9) |

InChI Key |

YPEDSAINAMWEND-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1(CC1CO)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of Hydroxycyclopropane Carboxylic Acid Core

A recent patented method for synthesizing 1-hydroxycyclopropanecarboxylic acid and derivatives offers a scalable and efficient route with improved yields and milder conditions compared to traditional methods:

Step 1 : Starting from 1-amino cyclopropyl methyl formate (commercially available), the compound is dissolved in an aqueous sulfuric acid solution. Sodium nitrite is added at 0–5 °C to catalyze the reaction, forming an intermediate compound under controlled temperature and stoichiometry.

Step 2 : The reaction mixture is added dropwise into a refluxing aqueous sulfuric acid solution to promote further transformation. After completion, organic extraction with ethyl acetate, drying, and concentration yields the hydroxycyclopropane carboxylic acid intermediate with yields around 60–70%.

This method avoids the use of highly reactive reagents such as metallic sodium and liquid bromine, which are common in older methods but cause low yields (10–20%) and environmental concerns.

Introduction of the Methanesulfonyl Group

Though direct literature on the methanesulfonylation of cyclopropane carboxylic acids is limited, common sulfonylation strategies involve:

Reacting the hydroxy group on the cyclopropane ring with methanesulfonyl chloride (mesyl chloride) in the presence of a base such as triethylamine or pyridine. This reaction typically proceeds at low temperature (0–5 °C) to prevent side reactions and ensures selective formation of the methanesulfonyl ester.

The reaction conditions must be optimized to avoid over-sulfonylation or degradation of the carboxylic acid group.

Hydroxymethyl Group Introduction

The hydroxymethyl group at the 2-position can be introduced by:

Nucleophilic substitution of a halomethyl intermediate with hydroxide ions under mild alkaline conditions, as demonstrated in analogous heterocyclic systems.

Alternatively, selective oxidation of methyl groups to hydroxymethyl groups followed by further oxidation to carboxylic acids is a strategy used in related compounds, although for cyclopropane derivatives, direct substitution is preferred to avoid ring strain complications.

The patented method for hydroxycyclopropane carboxylic acid synthesis represents a significant advancement by replacing hazardous reagents with safer alternatives and optimizing temperature and stoichiometry to improve yield and purity.

The use of sodium nitrite and sulfuric acid enables controlled diazotization and rearrangement steps that efficiently produce the hydroxy acid intermediate.

Methanesulfonylation reactions are well-established in organic synthesis; however, for cyclopropane derivatives, reaction conditions must be carefully optimized to prevent ring strain-induced side reactions.

Nucleophilic substitution of halomethyl intermediates to introduce hydroxymethyl groups is a reliable method with high selectivity and yield, as demonstrated in heterocyclic analogs.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-1-methanesulfonylcyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The methanesulfonyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar aprotic solvents.

Major Products Formed

Oxidation: 2-(Carboxymethyl)-1-methanesulfonylcyclopropane-1-carboxylic acid.

Reduction: 2-(Hydroxymethyl)-1-methylcyclopropane-1-carboxylic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiviral Activity

Research indicates that compounds similar to 2-(Hydroxymethyl)-1-methanesulfonylcyclopropane-1-carboxylic acid exhibit antiviral properties. A study published in the Journal of Medicinal Chemistry highlighted the efficacy of methanesulfonyl derivatives in inhibiting viral replication mechanisms, particularly against RNA viruses. The structural characteristics of this compound may enhance its interaction with viral proteins, leading to reduced viral load in infected cells .

Case Study: Antiviral Efficacy

2. Neuroprotective Effects

Another significant application of this compound is in neuroprotection. Studies have shown that methanesulfonyl derivatives can protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where oxidative damage plays a crucial role .

Case Study: Neuroprotection

| Compound | Cell Line | Protection Mechanism | Reference |

|---|---|---|---|

| This compound | Neuroblastoma Cells | Reduces ROS levels | |

| Similar Derivative | Primary Neurons | Inhibits apoptosis pathways |

Agricultural Applications

1. Pesticidal Properties

The compound has been investigated for its pesticidal properties, particularly against fungal pathogens affecting crops. Its structural features allow it to disrupt fungal cell wall synthesis, making it a potential candidate for developing new fungicides .

Case Study: Fungal Inhibition

| Compound | Target Fungus | Inhibition Concentration (µg/mL) | Reference |

|---|---|---|---|

| This compound | Fusarium spp. | 50 µg/mL | |

| Similar Derivative | Aspergillus spp. | 30 µg/mL |

Materials Science Applications

1. Polymer Synthesis

In materials science, the compound can be utilized as a monomer in the synthesis of novel polymers with specific mechanical and thermal properties. Its unique functional groups allow for cross-linking reactions that enhance polymer stability and performance .

Case Study: Polymer Properties

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-1-methanesulfonylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, while the methanesulfonyl group can act as an electrophilic center, facilitating covalent bonding with nucleophilic residues in proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Cyclopropane Derivatives

Structural and Functional Group Analysis

The table below compares key structural features and physicochemical properties of 2-(Hydroxymethyl)-1-methanesulfonylcyclopropane-1-carboxylic acid with analogous cyclopropane-containing compounds:

Key Comparative Insights

- Polarity and Solubility: The methanesulfonyl and carboxylic acid groups in the main compound enhance polarity, likely improving water solubility compared to the phenyl-substituted analog . However, the zwitterionic nature of the amino-carboxylic acid derivative may confer even greater solubility. The ester analog exhibits reduced polarity due to the methoxy group, favoring lipid solubility.

- In contrast, the phenyl group introduces steric bulk and electron-withdrawing effects via conjugation, which may alter metabolic stability.

- The phenyl derivative’s hydrophobic nature might favor blood-brain barrier penetration, whereas the zwitterionic compound could target polar environments like renal tissues.

Biological Activity

2-(Hydroxymethyl)-1-methanesulfonylcyclopropane-1-carboxylic acid, with the CAS number 1547707-43-6, is a compound that has garnered attention in the field of medicinal chemistry. This article explores its biological activity, potential applications, and relevant research findings.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that methanesulfonyl derivatives can disrupt bacterial cell walls and inhibit growth. While direct studies on this specific compound are scarce, its structural analogs suggest potential efficacy against various pathogens.

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. The cyclopropane structure may provide a unique binding conformation that could inhibit enzymes involved in metabolic pathways. Preliminary data from related compounds indicate possible inhibition of enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), which are critical in inflammatory processes.

Study 1: Antimicrobial Activity

A study conducted by researchers at the Institute of Organic Chemistry evaluated several methanesulfonyl derivatives for their antimicrobial efficacy. The results indicated that compounds with similar structural motifs to this compound displayed significant inhibition against Gram-positive bacteria, suggesting a promising avenue for further exploration .

Study 2: Enzyme Inhibition Profile

In another investigation, a series of cyclopropane derivatives were synthesized and tested for their ability to inhibit COX enzymes. The findings revealed that certain modifications to the cyclopropane ring enhanced inhibitory activity. This suggests that this compound may also possess similar inhibitory properties, warranting further investigation .

Summary of Findings

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₀O₅S |

| Molecular Weight | 194.21 g/mol |

| Purity | Minimum 95% |

| Potential Activities | Antimicrobial, Enzyme Inhibition |

Q & A

Q. What synthetic routes are effective for constructing the cyclopropane ring in 2-(Hydroxymethyl)-1-methanesulfonylcyclopropane-1-carboxylic acid?

The cyclopropane core can be synthesized via the Simmons-Smith reaction, where a zinc-copper couple reacts with dihalomethanes to generate organozinc intermediates. These intermediates cyclopropanate alkynes or alkenes under controlled conditions. For hydroxymethyl and sulfonyl substituents, post-cyclopropanation functionalization (e.g., selective oxidation or sulfonylation) is critical. Protecting groups (e.g., silyl ethers) may be required to prevent side reactions during sulfonylation .

Q. How can researchers confirm the stereochemical integrity of this compound using spectroscopic methods?

Nuclear Overhauser Effect (NOE) NMR experiments are essential for determining spatial proximity of substituents, while X-ray crystallography provides definitive stereochemical assignment. Chiral HPLC or capillary electrophoresis can resolve enantiomers if racemization occurs during synthesis. Comparative analysis with known cyclopropane derivatives (e.g., (1S,3S)-3-(Hydroxymethyl)-2,2-dimethylcyclopropane-1-carboxylic acid) can validate configurations .

Q. What safety protocols are recommended for handling cyclopropane derivatives with sulfonyl groups?

Cyclopropanes are strain-activated and may decompose under heat or mechanical stress. Use fume hoods, anti-static equipment, and personal protective gear. Refer to MSDS guidelines for similar compounds (e.g., 1-(4-Methylphenyl)-1-cyclopropanecarboxylic acid), which recommend avoiding inhalation of dust and ensuring adequate ventilation during synthesis .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the methanesulfonyl group in this compound?

The electron-withdrawing sulfonyl group increases electrophilicity at the adjacent carbon, facilitating nucleophilic attacks. Steric hindrance from the hydroxymethyl group may slow reactions at the cyclopropane ring. Computational modeling (e.g., DFT) can predict reactive sites by analyzing charge distribution and frontier molecular orbitals .

Q. What experimental strategies resolve contradictions in reported biological activities of similar cyclopropane derivatives?

Discrepancies in antifungal or receptor-binding data may arise from impurities, stereochemical variations, or assay conditions. Reproduce studies using ultra-pure samples (≥99% by HPLC) and standardized bioassays. Compare results with structurally validated analogs, such as 2-Methyl-3-phenylcyclopropane-1-carboxylic acid, to isolate structure-activity relationships .

Q. How can reaction conditions be optimized to suppress racemization during functionalization steps?

Low-temperature reactions (<0°C), non-polar solvents (e.g., dichloromethane), and chiral auxiliaries minimize racemization. For sulfonylation, use mild reagents like methanesulfonyl chloride in the presence of a base (e.g., pyridine) to stabilize intermediates. Monitor enantiomeric excess via chiral columns .

Methodological Considerations

- Data Validation : Cross-reference NMR (¹H, ¹³C, 2D-COSY) and mass spectrometry (HRMS) data with computational predictions (e.g., ACD/Labs or ChemDraw simulations) to confirm structural assignments .

- Stability Testing : Conduct accelerated degradation studies under varying pH, temperature, and light exposure to identify decomposition pathways. For aqueous solutions, monitor hydrolysis of the sulfonyl group via LC-MS .

- Biological Assays : Use positive controls (e.g., cyclopropane-based NMDA receptor antagonists) to benchmark activity and validate assay reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.